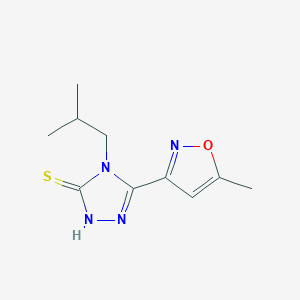![molecular formula C16H22ClNO2 B5985473 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5985473.png)
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DIBOM, is a chemical compound with a molecular formula of C18H23NO2Cl. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and proliferation. The compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride exerts its antitumor effects by selectively inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and proliferation. The PI3K pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting this pathway, this compound can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the PI3K pathway in cancer cells, leading to a decrease in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its potent and selective inhibition of the PI3K pathway, which makes it a promising candidate for cancer treatment. However, the compound has some limitations in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its efficacy in some settings.
Future Directions
There are several future directions for research on 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One area of interest is the development of new formulations of the compound that can improve its solubility and half-life. Another area of interest is the investigation of this compound in combination with other anticancer agents, such as immunotherapy. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Synthesis Methods
The synthesis of 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves a multi-step process that includes the reaction of 2,3-dimethylphenol with 1-bromo-4-chlorobut-2-yne, followed by the reaction of the resulting product with morpholine and hydrochloric acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to effectively inhibit the PI3K pathway, which is frequently dysregulated in various types of cancer, including breast, ovarian, and prostate cancer. In preclinical studies, this compound has demonstrated significant antitumor activity and has been shown to enhance the efficacy of other anticancer agents.
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17;/h5-7H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDBLLRAVYSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC#CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)


![N-(4-chlorophenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5985413.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5985418.png)
![[2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5985425.png)

![4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-dimethylpiperazine](/img/structure/B5985439.png)
![5-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B5985447.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5985449.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B5985458.png)
![4-fluoro-1-[(5-{1-[(3-methyl-2-thienyl)methyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]piperidine](/img/structure/B5985461.png)
![6-methyl-3-[(1-phenylethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5985478.png)
![(2-{[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5985486.png)
